molecular formula C11H11BrN2 B8684463 4-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

4-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No.: B8684463
M. Wt: 251.12 g/mol
InChI Key: JQHXHMKVCRKRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with a bromine atom and a pyrrole ring substituted with two methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Bromination: The bromination of the pyridine ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling Reaction: The final step involves coupling the brominated pyridine with the dimethyl-substituted pyrrole. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The pyrrole and pyridine rings can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

4-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrole ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can be compared with other similar compounds, such as:

    2-(2,5-Dimethyl-pyrrol-1-yl)-pyridine: Lacks the bromine atom, which affects its reactivity and applications.

    4-Bromo-2-(pyrrol-1-yl)-pyridine: Lacks the methyl groups on the pyrrole ring, influencing its chemical properties.

    4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-pyridine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

4-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine

InChI

InChI=1S/C11H11BrN2/c1-8-3-4-9(2)14(8)11-7-10(12)5-6-13-11/h3-7H,1-2H3

InChI Key

JQHXHMKVCRKRMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC=CC(=C2)Br)C

Origin of Product

United States

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